molecular formula C8H15N3O B13274607 [5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol

[5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B13274607
M. Wt: 169.22 g/mol
InChI Key: NHADCTUNZNZDHJ-UHFFFAOYSA-N
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Description

[5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by a triazole ring substituted with a methyl group, an isobutyl group, and a hydroxymethyl group. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The specific synthetic route for this compound may involve the following steps:

    Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne under copper(I) catalysis to form the triazole ring. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.

    Functional Group Modification: The resulting triazole can be further modified to introduce the hydroxymethyl group at the 4-position using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the azide and alkyne precursors, followed by the cycloaddition reaction under optimized conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group in [5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form the corresponding dihydrotriazole.

    Substitution: The methyl and isobutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of various substituted triazoles.

Scientific Research Applications

[5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydroxymethyl group may enhance the compound’s solubility and facilitate its interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound of the triazole family, lacking the methyl and isobutyl substitutions.

    4-Hydroxymethyl-1,2,3-triazole: Similar structure but without the methyl and isobutyl groups.

    5-Methyl-1H-1,2,3-triazole: Lacks the isobutyl and hydroxymethyl groups.

Uniqueness

[5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

[5-methyl-1-(2-methylpropyl)triazol-4-yl]methanol

InChI

InChI=1S/C8H15N3O/c1-6(2)4-11-7(3)8(5-12)9-10-11/h6,12H,4-5H2,1-3H3

InChI Key

NHADCTUNZNZDHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CC(C)C)CO

Origin of Product

United States

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